molecular formula C14H19NO3 B12896828 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl propylcarbamate CAS No. 62204-89-1

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl propylcarbamate

Cat. No.: B12896828
CAS No.: 62204-89-1
M. Wt: 249.30 g/mol
InChI Key: BZWLNEPEZLGEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl propylcarbamate: is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl propylcarbamate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Propylcarbamate Group: The propylcarbamate group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl propylcarbamate lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

62204-89-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-propylcarbamate

InChI

InChI=1S/C14H19NO3/c1-4-8-15-13(16)17-11-7-5-6-10-9-14(2,3)18-12(10)11/h5-7H,4,8-9H2,1-3H3,(H,15,16)

InChI Key

BZWLNEPEZLGEJC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.